molecular formula C17H18N2O6S2 B285732 N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No. B285732
M. Wt: 410.5 g/mol
InChI Key: BYGLZJALDLYDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, also known as DBC, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DBC belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is not fully understood, but it is believed to act through multiple pathways. N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has been found to inhibit the activity of certain enzymes and proteins, such as histone deacetylases and nuclear factor-kappa B, which are involved in various cellular processes. N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide also modulates the expression of genes involved in cellular processes, such as cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide also exhibits low toxicity and can be used at relatively low concentrations. However, N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has some limitations, such as its poor solubility in organic solvents and its potential to form aggregates in aqueous solutions.

Future Directions

There are several future directions for the research on N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in greater detail, including its interactions with specific enzymes and proteins. Additionally, the development of new derivatives of N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide with improved properties and efficacy could also be a promising direction for future research.

Synthesis Methods

N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can be synthesized through a multistep process starting from 2-naphthol and diethyl malonate. The process involves several chemical reactions, including esterification, aldol condensation, cyclization, and sulfonation. The final product, N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, is obtained in high yield and purity through crystallization and recrystallization.

Scientific Research Applications

N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

3-N,8-N-diethyl-6-oxobenzo[c]chromene-3,8-disulfonamide

InChI

InChI=1S/C17H18N2O6S2/c1-3-18-26(21,22)11-5-7-13-14-8-6-12(27(23,24)19-4-2)10-16(14)25-17(20)15(13)9-11/h5-10,18-19H,3-4H2,1-2H3

InChI Key

BYGLZJALDLYDEK-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)NCC)OC2=O

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)NCC)OC2=O

Origin of Product

United States

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